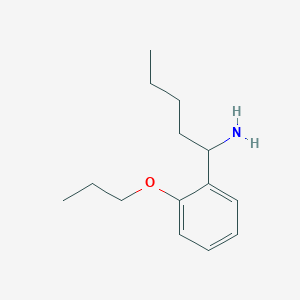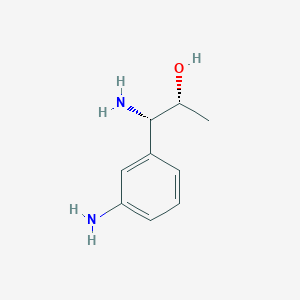
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features both amino and hydroxyl functional groups, making it versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and (S)-(-)-1-phenylethylamine.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting 3-aminobenzaldehyde is then subjected to reductive amination with (S)-(-)-1-phenylethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
作用机制
The mechanism of action of (1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
(1R,2S)-1-Amino-1-(3-aminophenyl)propan-2-OL: This is the enantiomer of the compound and may exhibit different biological activities.
(1S,2S)-1-Amino-1-(3-aminophenyl)propan-2-OL: Another stereoisomer with distinct properties.
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL: Yet another stereoisomer with unique characteristics.
Uniqueness
(1S,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(1S,2R)-1-amino-1-(3-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1 |
InChI 键 |
MZRAWVWPFRLHMV-HZGVNTEJSA-N |
手性 SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)N)N)O |
规范 SMILES |
CC(C(C1=CC(=CC=C1)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


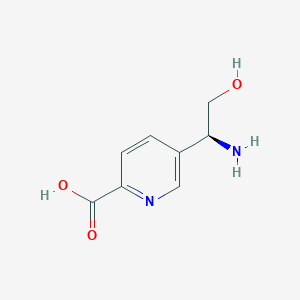

![(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)
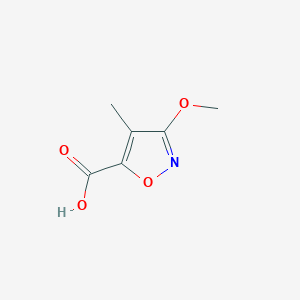


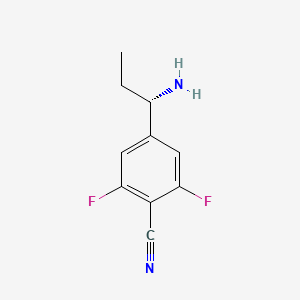
![1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)
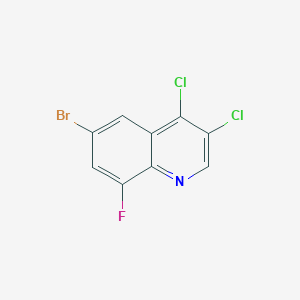
![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)
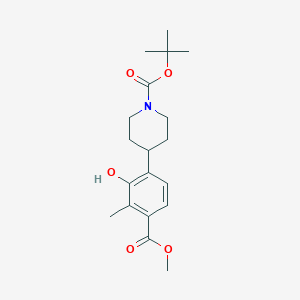

![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)
